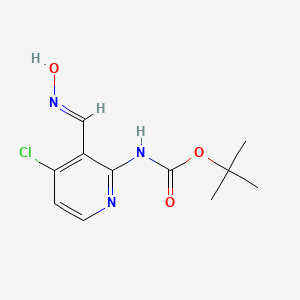

(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate

Overview

Description

(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate, commonly referred to as TB-4-Cl-3-HIMP, is a synthetic organic compound that has recently been studied for its potential applications in the field of medicinal chemistry. This compound has been investigated for its ability to target multiple biological pathways, making it a promising candidate for further research and development. In

Scientific Research Applications

Photoredox-Catalyzed Cascade Reactions

A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This pathway facilitates downstream transformations to construct diverse amino pyrimidines, broadening the applications of this photocatalytic protocol (Wang et al., 2022).

Spin Interaction in Zinc Complexes

In a study on the spin interaction in octahedral zinc complexes of mono- and diradical Schiff and Mannich bases, including the synthesis and characterization of compounds with similar chemical structures, it was found that these complexes exhibit specific electronic properties and behaviors under oxidation. The research provides insights into the magnetic coupling and zero-field splitting of these species, contributing to our understanding of their electronic and structural characteristics (Orio et al., 2010).

Structure-Activity Studies on Histamine Receptors

A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor highlights the optimization of potency and the exploration of analogs with modifications at various positions. This work emphasizes the therapeutic potential of these compounds in inflammation and pain management, showcasing the relevance of structural modifications in enhancing biological activity (Altenbach et al., 2008).

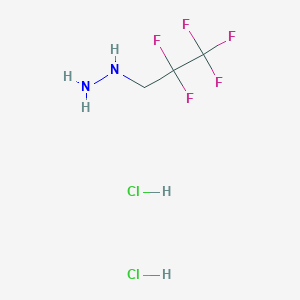

Regioselectivity in Synthesis of Pyrazoles

A comparative study on the regioselectivity and reaction media for synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride demonstrates the influence of reaction conditions on product distribution. This research underscores the importance of selecting appropriate reaction media to achieve desired regioselectivity in the synthesis of pyrazoles (Martins et al., 2012).

Interaction with Glycine Esters

The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, depending on the reaction conditions, led to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study highlights the potential for synthesizing biologically active compounds from these interactions, offering a pathway to new therapeutic agents (Zinchenko et al., 2018).

properties

IUPAC Name |

tert-butyl N-[4-chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)15-9-7(6-14-17)8(12)4-5-13-9/h4-6,17H,1-3H3,(H,13,15,16)/b14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGZHNYBXXWRCI-MKMNVTDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

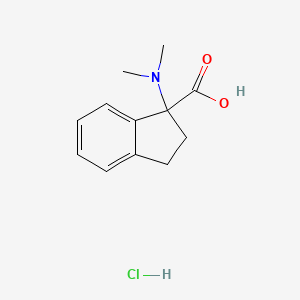

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyethyl)amino]propanamide hydrochloride](/img/structure/B1522975.png)